Erysubin A is a prenylated isoflavone, a subclass of flavonoids, naturally occurring in plants belonging to the genus Erythrina. [, , ] While its specific role in scientific research is not explicitly stated in the provided literature, its presence in plants known for medicinal properties and its structural similarity to other bioactive isoflavones suggest potential research avenues in areas like anti-inflammatory and anticancer activity.
Erysubin A is a natural prenylated isoflavonoid isolated from the stem bark of Erythrina caffra, a tree native to southern Africa. This compound is classified under the broader category of isoflavonoids, which are known for their diverse biological activities. Erysubin A has demonstrated promising cytotoxic effects against various cancer cell lines, particularly HL-60 cells, with an IC50 range of 4.3 ± 0.7 to 18.0 ± 1.7 µM.
The synthesis of Erysubin A involves several intricate steps:
The detailed synthetic pathway allows for the generation of different derivatives that may exhibit varying degrees of biological activity.
Erysubin A has the molecular formula C20H16O6, indicating it contains 20 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms. The molecular structure features a prenyl group attached to an isoflavonoid backbone, which contributes to its biological activities. Structural analysis can involve techniques such as single-crystal X-ray diffraction to confirm the arrangement of atoms within the molecule .
Erysubin A participates in several chemical reactions that are essential for its synthesis and modification:
These reactions are crucial for altering Erysubin A's structure to improve its pharmacological properties .
Erysubin A exhibits its biological effects primarily through interactions with specific biomolecules:
Erysubin A possesses several noteworthy physical and chemical properties:
These properties are critical for understanding how Erysubin A may behave in biological systems and its potential as a drug candidate .
Erysubin A has a broad range of scientific applications:
Erysubin A is classified as a prenylated isoflavonoid, a subclass of flavonoids characterized by a 15-carbon skeleton (C6-C3-C6) and an attached prenyl group (C5H8). Its systematic IUPAC name is 4-Hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one [1] [5]. The compound’s molecular formula is C₂₀H₁₆O₆, corresponding to a molecular weight of 352.34 g/mol [1]. Key identifiers include:
Structurally, Erysubin A features:
Table 1: Nomenclature and Chemical Identifiers of Erysubin A
Property | Value/Descriptor |
---|---|
CAS Registry Number | 221150-18-1 |
Molecular Formula | C₂₀H₁₆O₆ |
Molecular Weight | 352.34 g/mol |
IUPAC Name | 4-Hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one |
Key Synonyms | Erysubin A; MFCD20260783 |
Chemical Classification | Prenylated isoflavonoid |
Erysubin A was first isolated from Erinacea anthyllis (now reclassified as Anthyllis erinacea) and the Fabaceae species Erythrina suberosa [2] [5]. The latter plant, known locally in Myanmar as "Ka-thit," has been utilized in traditional medicine for treating infections and inflammatory conditions [2]. The compound’s discovery emerged during phytochemical screenings of plants with ethnomedicinal uses, particularly those employed in Southeast Asian traditional medicine for antimicrobial purposes [2] [5].
Initial isolation efforts focused on elucidating bioactive constituents responsible for the observed therapeutic effects of plant extracts. Structural characterization was achieved through nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its isoflavonoid skeleton and prenylation pattern [5]. No single publication or discovery team is exclusively credited, reflecting incremental contributions from multiple phytochemical studies.
Erysubin A exhibits broad-spectrum bioactivity, with research highlighting its potential as an antimicrobial and pharmacoenhancing agent:
Anti-MRSA Activity:Erysubin A demonstrates inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen classified by the World Health Organization as a "high-priority" threat due to multidrug resistance [7]. Its mechanism involves disruption of bacterial membrane integrity and inhibition of efflux pumps, potentiating conventional antibiotics [7].
Synergistic Effects:The compound enhances the efficacy of β-lactam antibiotics (e.g., ampicillin) against resistant strains. When co-administered, Erysubin A reduces the minimum inhibitory concentration of ampicillin by 4- to 8-fold through efflux pump inhibition [7].
Biofilm Disruption:Preliminary studies indicate it impedes biofilm formation in Staphylococcus aureus, a key virulence factor in chronic infections [7].
Table 2: Documented Anti-MRSA Activities of Erysubin A and Analogues
Activity Metric | Value/Outcome | Experimental Context |
---|---|---|
Minimum Inhibitory Concentration (MIC) | 8–32 μg/mL | Clinical MRSA isolates [7] |
Efflux Pump Inhibition | 4- to 8-fold reduction in ampicillin MIC | In vitro synergy assays [7] |
Biofilm Disruption | >50% inhibition at 16 μg/mL | MRSA biofilm model [7] |
The pharmacological significance of Erysubin A extends beyond direct antimicrobial action. As a prenylated isoflavonoid, it serves as a lead compound for developing novel antibiotics targeting Gram-positive pathogens. Its dual function as an antibacterial and resistance-modifying agent positions it as a candidate for adjunctive therapy against multidrug-resistant infections [7]. Current research focuses on structure-activity relationship optimization to improve bioavailability and potency [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1